molecular formula C12H19NO3 B1439133 tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate CAS No. 1118786-86-9

tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B1439133
CAS No.: 1118786-86-9
M. Wt: 225.28 g/mol
InChI Key: HQXCHIODIJRHAT-UHFFFAOYSA-N
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Description

Tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its spirocyclic structure contributes to enhanced binding affinity and specificity when interacting with biological targets, such as enzymes and receptors. This makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including central nervous system disorders .

Pharmacological Properties
Research has indicated that compounds with similar structural motifs exhibit promising pharmacological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. The ability to modify the compound's structure can lead to derivatives with improved therapeutic profiles .

Chemical Biology

Biological Probes and Inhibitors
In chemical biology, this compound can be utilized to create probes for studying biological processes. It may also function as an inhibitor for specific enzymes, allowing researchers to investigate metabolic pathways and disease mechanisms more effectively .

Materials Science

Novel Material Development
The compound's unique properties make it suitable for designing new materials, including polymers and nanomaterials. Its rigid spirocyclic framework can impart desirable mechanical and thermal properties to materials, enhancing their performance in various applications.

Organic Synthesis

Reagent in Synthetic Pathways
As a reagent, this compound can facilitate various organic reactions, including substitution and oxidation reactions. This versatility allows chemists to explore new synthetic pathways for complex organic molecules .

  • Synthesis of Bioactive Molecules : A study demonstrated the synthesis of various derivatives of this compound, assessing their biological activities against specific targets in the central nervous system.
  • Material Properties Investigation : Research focused on the mechanical properties of polymers synthesized using this compound revealed enhanced tensile strength and thermal stability compared to conventional materials.
  • Biological Interaction Studies : Investigations into the interactions between this compound and biological macromolecules provided insights into its potential as a therapeutic agent, highlighting its role in modulating enzyme activity.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate using statistical experimental design?

Category: Basic (Synthesis Optimization)
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on yield and purity. Full factorial designs or response surface methodologies (RSM) can identify interactions between variables while minimizing experimental runs . For example, a central composite design could resolve non-linear relationships in reaction kinetics. Statistical validation (ANOVA) ensures robustness .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

Category: Basic (Characterization)
Methodological Answer:
Use NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structure and stereochemistry, particularly for the spirocyclic and carbamate moieties. HPLC-MS or GC-MS validates purity and detects byproducts. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . For crystallinity assessment, X-ray diffraction is critical, while FT-IR confirms functional groups like the carbonyl (C=O) in the carbamate .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Category: Basic (Stability Studies)
Methodological Answer:
Conduct accelerated stability testing by exposing the compound to controlled pH buffers (e.g., 1–13) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius modeling to predict shelf life. Note: Strong acids/bases may hydrolyze the carbamate group, requiring inert storage conditions .

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

Category: Advanced (Reaction Design)
Methodological Answer:
Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for spirocycle formation. Tools like Gaussian or ORCA can simulate transition states and intermediates. Pair with machine learning (ML) models trained on reaction databases to prioritize viable pathways. Validate predictions with microkinetic experiments .

Q. How can researchers investigate degradation products and pathways of this compound under oxidative conditions?

Category: Advanced (Degradation Analysis)
Methodological Answer:
Use LC-HRMS/MS to identify degradation products after exposure to oxidants (e.g., H₂O₂, UV/O₃). Perform isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation. Computational tools like molecular dynamics can model bond cleavage tendencies. Compare results with analogous carbamates to infer mechanistic trends .

Q. How should conflicting data on the reactivity of this compound with nucleophiles be resolved?

Category: Advanced (Data Contradiction)
Methodological Answer:
Replicate experiments under standardized conditions (solvent, temperature, molar ratios). Use multivariate analysis to isolate variables causing discrepancies. Cross-validate with kinetic studies (e.g., stopped-flow spectroscopy) and computational simulations (e.g., Fukui indices for nucleophilic attack sites) .

Q. What strategies ensure stereochemical control during the synthesis of this compound?

Category: Advanced (Stereochemistry)
Methodological Answer:
Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to direct spirocyclic ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For diastereomers, use NOESY NMR to confirm spatial arrangements. Computational docking studies can predict steric interactions influencing selectivity .

Q. How can researchers assess the acute toxicity of this compound in preliminary studies?

Category: Basic (Toxicology)
Methodological Answer:
Perform in vitro assays (e.g., MTT on human cell lines) to estimate IC₅₀ values. For in vivo screening, use Caenorhabditis elegans or Daphnia magna as model organisms. Compare structural analogs’ toxicity profiles (e.g., LD₅₀ from PubChem) to prioritize further testing .

Q. What methodologies are suitable for studying the ecological impact of this compound in aquatic systems?

Category: Advanced (Ecotoxicology)
Methodological Answer:
Conduct microcosm experiments to simulate aquatic environments. Measure biodegradation rates via TOC analysis and bioaccumulation potential using logP calculations . Use QSAR models to predict toxicity to fish (e.g., LC₅₀) and algae. Field studies should follow OECD guidelines for environmental risk assessment .

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Category: Advanced (Reaction Mechanism)
Methodological Answer:
Combine isotopic labeling (e.g., ¹³C-carbamate) with operando spectroscopy (IR, Raman) to track intermediates. Use kinetic isotope effects (KIE) to identify rate-determining steps. Computational studies (DFT/MD) can visualize transition states and active-site interactions. Cross-correlate with Hammett plots to assess electronic effects .

Properties

IUPAC Name

tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCHIODIJRHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653869
Record name tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-86-9
Record name 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (1.00 g, 4.40 mmol) in DCM (10 mL) was added Dess-Martin periodinane (2.80 g, 6.60 mmol) at ˜0° C. to 10° C. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was treated with aqueous sodium bicarbonate and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under vacuum gave the crude product, which was purified by silica gel column chromatography (22% ethyl acetate in petroleum ether) to afford the title compound (800 mg, 3.55 mmol, 80% yield) as a pale yellow solid. MS (ESI) m/z 226.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

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